molecular formula C19H16N2OS B2755615 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide CAS No. 321429-86-1

4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide

Cat. No.: B2755615
CAS No.: 321429-86-1
M. Wt: 320.41
InChI Key: IQEYRZRUHRUFEW-UHFFFAOYSA-N
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Description

4-(4-Phenyl-2-thiazolyl)-N-prop-2-enylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 4-phenylthiazole moiety via an N-allyl chain. This structure places it within a class of nitrogen and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Compounds containing the 4-phenylthiazole scaffold have been investigated for various pharmacological activities. Notably, structurally related N-(4-phenyl-2-thiazolyl)carbamate derivatives have been reported to exhibit immunomodulating activity in preclinical models, showing potential for the remediation of diseases accompanied by abnormal immune function, such as autoimmune diseases . Furthermore, other benzamide derivatives are being explored in research as inhibitors of targets like histone deacetylase, indicating the broader relevance of this chemical class in epigenetics and oncology studies . The presence of the thiazole ring, a common pharmacophore, also suggests potential for diverse biological evaluation. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-2-12-20-18(22)15-8-10-16(11-9-15)19-21-17(13-23-19)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYRZRUHRUFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide typically involves the reaction of 4-phenyl-2-thiazolylamine with prop-2-enylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, the compound may interact with cellular receptors and ion channels, further contributing to its biological effects .

Comparison with Similar Compounds

Thiazole-Based HDAC and Tubulin Inhibitors

  • Compound 2a (7-Mercapto-N-(4-phenyl-2-thiazolyl)heptanamide) : This HDAC inhibitor features a thiol-terminated alkyl chain, enhancing metal-binding capacity for HDAC active-site interaction. In contrast, the target compound’s propenyl group lacks such coordinating groups, suggesting divergent mechanisms .
  • Compound 2b ((2-Phenyl-4-thiazolyl)-(3,4,5-trimethoxyphenyl)-methanone): The trimethoxyphenyl group in 2b facilitates tubulin polymerization inhibition.

Benzamide Derivatives with Sulfonamido and Trifluoromethyl Groups

  • ML364 (2-[[(4-Methylphenyl)sulfonyl]amino]-N-(4-phenyl-2-thiazolyl)-4-(trifluoromethyl)benzamide): ML364 incorporates a sulfonamido linker and trifluoromethyl group, enhancing hydrophobicity and metabolic stability. The target compound’s propenyl group may confer distinct pharmacokinetics, such as faster metabolism due to allylic oxidation .

Methoxy-Substituted Analogues

Triazole-Thione Derivatives

  • Compounds 7–9 (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones): These triazole-thiones exhibit tautomerism, which stabilizes the thione form via resonance.

Structural and Functional Analysis Table

Compound Name Key Substituents Biological Target/Mechanism Key Differences from Target Compound Reference
2a Mercaptoheptanamide chain HDAC inhibition Thiol group vs. propenyl chain
2b 3,4,5-Trimethoxyphenyl Tubulin polymerization inhibition Methoxy groups vs. unsubstituted benzamide
ML364 Sulfonamido, trifluoromethyl Undisclosed (structural emphasis) Enhanced hydrophobicity and stability
3,4,5-Trimethoxy-N-(2-methoxyethyl) Multiple methoxy, methoxyethyl Undisclosed Increased polarity vs. propenyl hydrophobicity
Compounds 7–9 Triazole-thione, difluorophenyl Undisclosed Tautomerism vs. rigid benzamide-thiazole

Mechanistic and Pharmacokinetic Implications

  • Target Selectivity : The propenyl group in 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide may confer unique steric and electronic properties, differentiating it from sulphonamide or methoxy-substituted analogues. For example, the allyl chain’s electron-rich double bond could participate in π-π stacking or covalent interactions absent in other derivatives.
  • Solubility and Bioavailability : The absence of polar groups (e.g., methoxy in 2b or sulfonamido in ML364) may reduce aqueous solubility, necessitating formulation optimization for in vivo efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide with high purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of thioamides with α-haloketones to form the thiazole core, followed by amide coupling. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiazole formation .
  • Temperature control : Reactions often require reflux (80–120°C) to achieve high yields .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the compound (>95% purity) . Analytical validation : NMR (¹H/¹³C) and LC-MS are essential to confirm structural integrity .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Stability studies should employ:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for thiazole derivatives) .
  • Light sensitivity tests : UV-Vis spectroscopy to monitor photodegradation under accelerated light exposure .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

Contradictions may arise from:

  • Substituent effects : Minor structural variations (e.g., electron-withdrawing groups on the phenyl ring) can alter target selectivity .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times may skew results. Validate activities using standardized protocols (e.g., NCI-60 panel for cytotoxicity) . Methodological reconciliation : Perform side-by-side comparisons of conflicting studies, controlling for variables like solvent (DMSO concentration ≤0.1%) and endpoint detection methods (MTT vs. ATP assays) .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?

  • Target identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein cavities (e.g., EGFR kinase or tubulin binding sites). Focus on hydrogen bonding with thiazole nitrogen and π-π stacking with the benzamide group .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity . Validation : Cross-check docking predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the propenyl chain to reduce non-specific interactions .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using radiolabeled analogs .
  • CRISPR-Cas9 screening : Identify genetic modifiers of toxicity in human organoids .

Key Recommendations for Researchers

  • Synthetic optimization : Prioritize DMF with DMAP catalysis for scalable synthesis .
  • Biological validation : Use orthogonal assays (e.g., SPR for binding affinity, flow cytometry for apoptosis) to confirm mechanisms .
  • Data transparency : Report full spectral data (NMR, HRMS) and negative results to aid reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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